托特罗定-d14 盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

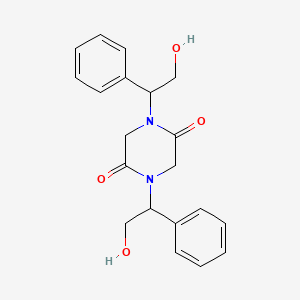

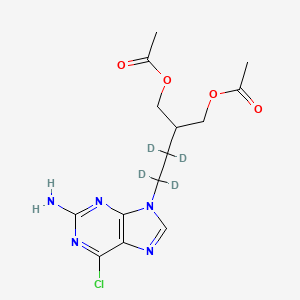

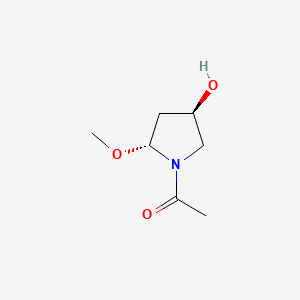

“rac Tolterodine-d14 Hydrochloride” is a labeled antimuscarinic agent . It is intended for use as an internal standard for the quantification of tolterodine . The chemical name for this compound is racemic-2-[3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-methylphenol-d14 Hydrochloride .

Molecular Structure Analysis

The molecular formula for “rac Tolterodine-d14 Hydrochloride” is C22H18D14ClNO . The molecular weight is 376.03 . The structure includes a phenylpropyl group attached to a methylphenol group, with a bis(1-methylethyl)amino group attached to the propyl group .科学研究应用

作用机制

- Role : It blocks the action of acetylcholine at muscarinic receptors in the bladder, thereby reducing involuntary contractions of the bladder muscle .

- This antagonism results in inhibition of bladder contraction, decrease in detrusor pressure, and incomplete emptying of the bladder .

Target of Action

Mode of Action

Biochemical Pathways

生化分析

Biochemical Properties

Rac Tolterodine-d14 Hydrochloride is a competitive muscarinic receptor antagonist . It interacts with M2 and M3 subtypes of muscarinic receptors . The interactions are competitive, meaning that the compound competes with natural ligands for binding to the receptor .

Cellular Effects

Rac Tolterodine-d14 Hydrochloride influences cell function by blocking the action of acetylcholine at muscarinic receptors in the bladder . This results in inhibition of bladder contraction and a decrease in detrusor pressure . It also has an impact on cell signaling pathways, particularly those involving muscarinic receptors .

Molecular Mechanism

The molecular mechanism of action of Rac Tolterodine-d14 Hydrochloride involves its binding interactions with muscarinic receptors . As a competitive antagonist, it binds to these receptors and prevents their activation by acetylcholine . This inhibits the downstream signaling pathways that would normally be triggered by acetylcholine, leading to changes in cellular function .

Temporal Effects in Laboratory Settings

The effects of Rac Tolterodine-d14 Hydrochloride change over time in laboratory settings . The compound is extensively metabolized in animal models, but the profile of metabolism differs among species . Limitation of metabolism capacity causes a non-linear increase of Tolterodine concentrations with dose .

Dosage Effects in Animal Models

The effects of Rac Tolterodine-d14 Hydrochloride vary with different dosages in animal models . At higher doses, the compound’s effects become more pronounced, but there may also be an increased risk of adverse effects .

Metabolic Pathways

Rac Tolterodine-d14 Hydrochloride is involved in metabolic pathways that include enzymes and cofactors. It is metabolized in the liver, resulting in the formation of the 5-hydroxymethyl derivative, a major pharmacologically active metabolite .

Transport and Distribution

Rac Tolterodine-d14 Hydrochloride is transported and distributed within cells and tissues

Subcellular Localization

It is likely that the compound is localized to the areas of the cell where muscarinic receptors are present, given its mechanism of action .

属性

IUPAC Name |

2-[(1R)-3-[bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]-1-phenylpropyl]-4-methylphenol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31NO.ClH/c1-16(2)23(17(3)4)14-13-20(19-9-7-6-8-10-19)21-15-18(5)11-12-22(21)24;/h6-12,15-17,20,24H,13-14H2,1-5H3;1H/t20-;/m1./s1/i1D3,2D3,3D3,4D3,16D,17D; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSUOGWPKKKHHHM-PDPBTKPOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N(CC[C@H](C1=CC=CC=C1)C2=C(C=CC(=C2)C)O)C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

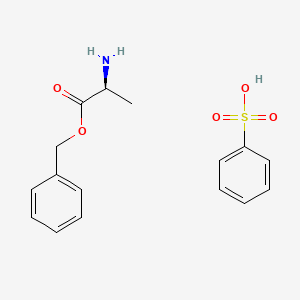

![[2R,3aR,6aR]-1-[(2(R)-2-[[(1R)-1-Ethoxycarbonxyl)-3-phenylpropyl]amino]-1-oxopropyl]octahydrocyclopenta[6]pyrrole-2-carboxylic Acid, Benzyl Ester](/img/structure/B562133.png)

![(R,R,R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid Benzyl Ester Hydrochloride Salt](/img/structure/B562139.png)